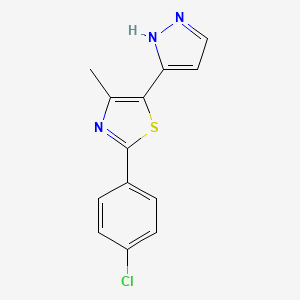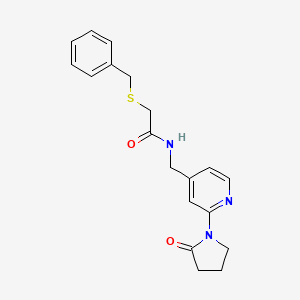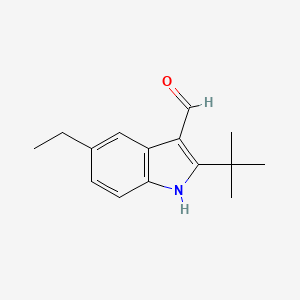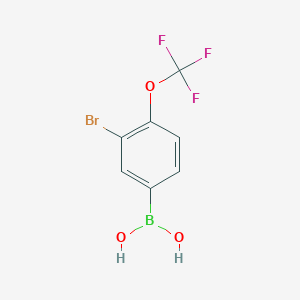
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound belonging to the thiazole family. It is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye in biochemistry and as a ligand in medicinal chemistry. Its structure is composed of a phenyl ring, a methyl group, a pyrazole ring and a thiazole ring. The compound is synthesized by a variety of methods, including the reaction of 4-chlorophenol with 3-methylimidazolium chloride, the reaction of 4-chlorophenylthiourea with 1-methylpyrazole, and the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A study by Kariuki et al. (2021) focused on the synthesis of isostructural thiazoles, demonstrating high yields and suitability for single crystal diffraction studies. These findings indicate the potential for detailed structural analysis of similar compounds, which is crucial for understanding their chemical properties and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Computational Analysis and Molecular Docking
Viji et al. (2020) utilized DFT calculations and molecular docking to study the molecular structure and biological effects of a thiazole derivative. This research demonstrates the compound's interaction with biological molecules, providing insights into its potential therapeutic applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Corrosion Inhibition
Research by Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel. This study's findings highlight the potential application of thiazole derivatives in protecting metals from corrosion, which is vital for industrial applications (Saraswat & Yadav, 2020).
Antimicrobial and Anticancer Activity
Another study by Viji et al. (2020) investigated a thiazole compound's antimicrobial and anticancer activities. The results indicated significant biological activity, suggesting potential use in developing new antimicrobial and anticancer agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antifungal Activity
B'Bhatt and Sharma (2017) synthesized novel thiazole derivatives and tested their antibacterial and antifungal activities. This research contributes to the development of new antifungal agents, highlighting the therapeutic potential of thiazole derivatives (B'Bhatt & Sharma, 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJYRFWTRCHDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)


![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)
![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)

![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)